1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one is an organic compound characterized by the presence of a fluorine atom and an isopropyl group attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one typically involves the reaction of 3-fluoro-4-(propan-2-yl)benzaldehyde with a suitable reagent to introduce the ethanone group. Common reagents used in this process include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-[3-chloro-4-(propan-2-yl)phenyl]ethan-1-one
- 1-[3-bromo-4-(propan-2-yl)phenyl]ethan-1-one
- 1-[3-methyl-4-(propan-2-yl)phenyl]ethan-1-one
Comparison: 1-[3-fluoro-4-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it more reactive in certain substitution and addition reactions.
Properties
CAS No. |
1780891-80-6 |
---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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